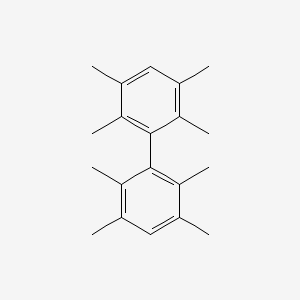![molecular formula C8H13NO B3258610 1-Azabicyclo[3.2.2]nonan-4-one CAS No. 30708-54-4](/img/structure/B3258610.png)
1-Azabicyclo[3.2.2]nonan-4-one
Descripción general
Descripción
1-Azabicyclo[3.2.2]nonan-4-one is a chemical compound that falls under the category of heterocyclic compounds . It is synthesized by the reaction of quinuclidin-3-one with diazomethane .
Synthesis Analysis
The synthesis of this compound has been achieved by the reaction of quinuclidin-3-one with diazomethane . This synthesis presents considerable difficulties due to the fact that in the synthesis of these compounds by the intramolecular cyclization of the corresponding piperidine diesters, the thermodynamically more favorable processes of intermolecular polycondensation acquire a predominating nature .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic ring system. The reaction of quinuclidin-3-one with diazomethane results in the formation of this bicyclic structure .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the reaction of quinuclidin-3-one with diazomethane . This reaction results in the formation of the bicyclic structure that characterizes this compound .Aplicaciones Científicas De Investigación
Antiprotozoal Applications
1-Azabicyclo[3.2.2]nonan-4-one and its derivatives have shown promising antiprotozoal activities. Studies have found these compounds to be effective against pathogens like Trypanosoma brucei rhodesiense, responsible for East African sleeping sickness, and Plasmodium falciparum K1, a strain resistant to common antimalarial drugs like chloroquine and pyrimethamine. These findings suggest their potential as lead compounds for developing new antiprotozoal therapies (Seebacher et al., 2005); (Seebacher et al., 2007); (Ahmad et al., 2016).
Direcciones Futuras
The future directions for research on 1-Azabicyclo[3.2.2]nonan-4-one could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications. For example, new diaryl-substituted azabicyclo[3.2.2]nonanes have been synthesized and tested for their antiprotozoal activities , indicating potential for future research in this area.
Propiedades
IUPAC Name |
1-azabicyclo[3.2.2]nonan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-6-9-4-1-7(8)2-5-9/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOVQJFVRRNQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

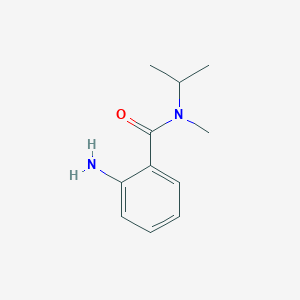
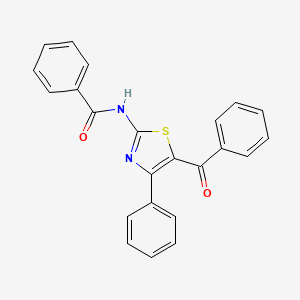
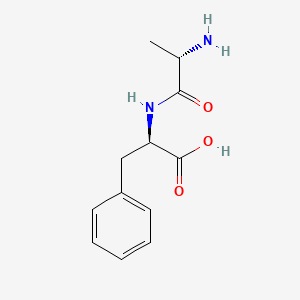

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3258556.png)
![1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine](/img/structure/B3258558.png)
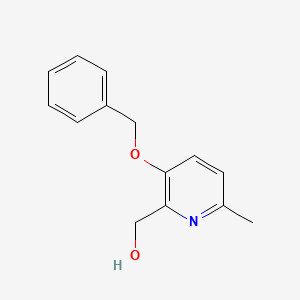
![[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate](/img/structure/B3258604.png)
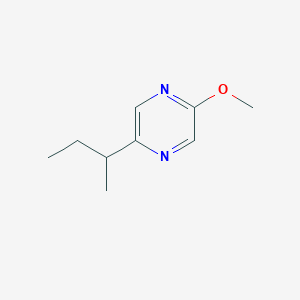
![2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B3258615.png)

![(E)-N,N-dimethyl-N'-(6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-2-yl)formimidamide](/img/structure/B3258622.png)
![2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione](/img/structure/B3258629.png)
